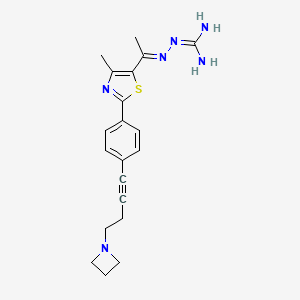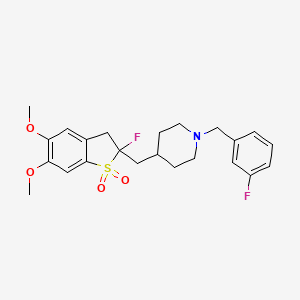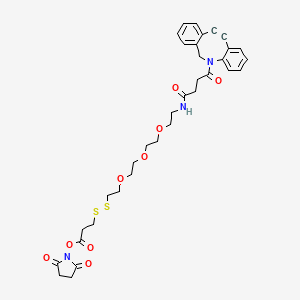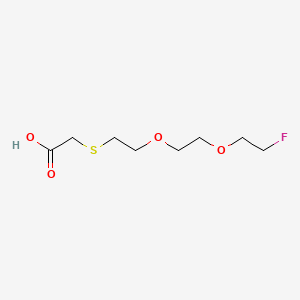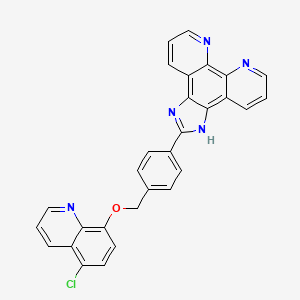
Antitubercular agent-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-15 is a synthetic compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antitubercular agents that inhibit the growth and proliferation of the tuberculosis-causing bacteria by targeting specific biochemical pathways essential for bacterial survival and replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-15 typically involves a multi-step process. One common synthetic route includes the condensation of a substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antitubercular activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially unique biological activities and therapeutic properties .
Aplicaciones Científicas De Investigación
Antitubercular agent-15 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antitubercular agents.
Biology: Researchers use it to investigate the biochemical pathways involved in Mycobacterium tuberculosis infection and resistance mechanisms.
Medicine: The compound is evaluated for its efficacy in treating tuberculosis, particularly in cases involving drug-resistant strains.
Mecanismo De Acción
Antitubercular agent-15 exerts its effects by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl-acyl carrier protein reductase . Additionally, it may interfere with the transcription of mycobacterial RNA, further inhibiting bacterial growth .
Comparación Con Compuestos Similares
Isoniazid: A first-line antitubercular drug that also targets mycolic acid synthesis.
Rifampicin: Inhibits bacterial RNA polymerase, preventing transcription.
Ethambutol: Disrupts the synthesis of the mycobacterial cell wall by inhibiting arabinosyl transferases.
Pyrazinamide: Disrupts membrane potential and interferes with energy production in mycobacteria.
Uniqueness: Antitubercular agent-15 is unique in its specific targeting of enoyl-acyl carrier protein reductase, which is less commonly targeted by other antitubercular agents. This specificity may reduce the likelihood of cross-resistance with other drugs and enhance its efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Propiedades
Fórmula molecular |
C21H29FN2 |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-N-[[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C21H29FN2/c1-16-12-20(14-23-13-18-6-4-3-5-7-18)17(2)24(16)15-19-8-10-21(22)11-9-19/h8-12,18,23H,3-7,13-15H2,1-2H3 |
Clave InChI |
OKMGWUOJCFXGRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CNCC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


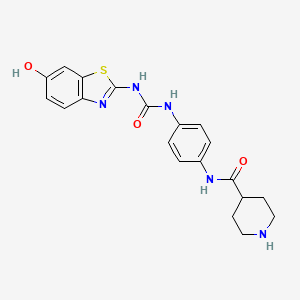
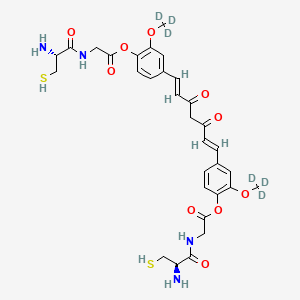
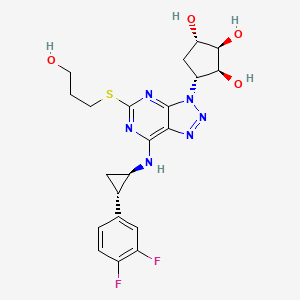
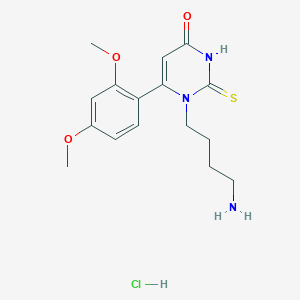
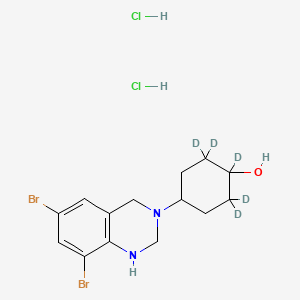

![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)

![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
